molecular formula C11H14N2OS3 B11105492 3,5,5-trimethyl-4-[(Z)-oxido(thiophen-2-ylmethylidene)-lambda~5~-azanyl]-1,3-thiazolidine-2-thione

3,5,5-trimethyl-4-[(Z)-oxido(thiophen-2-ylmethylidene)-lambda~5~-azanyl]-1,3-thiazolidine-2-thione

Cat. No.: B11105492
M. Wt: 286.4 g/mol
InChI Key: LVTVMSGQULSSKH-QPEQYQDCSA-N
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Description

(NZ)-3,5,5-TRIMETHYL-N-OXIDO-2-SULFANYLIDENE-N-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-AMINIUM is a complex organic compound with a unique structure that includes a thiazolidine ring, a thiophene moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-3,5,5-TRIMETHYL-N-OXIDO-2-SULFANYLIDENE-N-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-AMINIUM typically involves multiple steps:

    Formation of the Thiazolidine Ring: This can be achieved through the cyclization of a suitable precursor, such as a thiourea derivative, with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Oxidation and Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(NZ)-3,5,5-TRIMETHYL-N-OXIDO-2-SULFANYLIDENE-N-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-AMINIUM can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the N-oxide group or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions (e.g., basic or acidic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (NZ)-3,5,5-TRIMETHYL-N-OXIDO-2-SULFANYLIDENE-N-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-AMINIUM is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for drug development. Studies have investigated its antimicrobial, anticancer, and anti-inflammatory properties.

Industry

In industry, (NZ)-3,5,5-TRIMETHYL-N-OXIDO-2-SULFANYLIDENE-N-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-AMINIUM can be used as a precursor for the synthesis of materials with specific properties, such as conductivity or fluorescence. It may also be used in the development of new catalysts or as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of (NZ)-3,5,5-TRIMETHYL-N-OXIDO-2-SULFANYLIDENE-N-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-AMINIUM involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine Derivatives: Compounds with a thiazolidine ring, such as thiazolidinediones, which are used as antidiabetic agents.

    Thiophene Derivatives: Compounds containing a thiophene ring, such as thiophene-2-carboxylic acid, which is used in the synthesis of various pharmaceuticals.

    N-Oxides: Compounds with an N-oxide functional group, such as pyridine N-oxide, which is used as a reagent in organic synthesis.

Uniqueness

(NZ)-3,5,5-TRIMETHYL-N-OXIDO-2-SULFANYLIDENE-N-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-AMINIUM is unique due to its combination of functional groups and structural features. The presence of both a thiazolidine ring and a thiophene moiety, along with the N-oxide and sulfanylidene groups, gives it distinct chemical and biological properties that are not commonly found in other compounds.

Properties

Molecular Formula

C11H14N2OS3

Molecular Weight

286.4 g/mol

IUPAC Name

1-thiophen-2-yl-N-(3,5,5-trimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)methanimine oxide

InChI

InChI=1S/C11H14N2OS3/c1-11(2)9(12(3)10(15)17-11)13(14)7-8-5-4-6-16-8/h4-7,9H,1-3H3/b13-7-

InChI Key

LVTVMSGQULSSKH-QPEQYQDCSA-N

Isomeric SMILES

CC1(C(N(C(=S)S1)C)/[N+](=C/C2=CC=CS2)/[O-])C

Canonical SMILES

CC1(C(N(C(=S)S1)C)[N+](=CC2=CC=CS2)[O-])C

Origin of Product

United States

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